1-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
Description
1-[3-(Morpholin-4-yl)propyl]-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core. This structure is characterized by fused imidazole and quinoxaline rings, substituted with a 4-nitrophenyl group at position 2 and a morpholine-containing propyl chain at position 1. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and heterocyclic amines with biological activity .
Properties
IUPAC Name |
4-[3-[2-(4-nitrophenyl)imidazo[4,5-b]quinoxalin-3-yl]propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-28(30)17-8-6-16(7-9-17)21-25-20-22(24-19-5-2-1-4-18(19)23-20)27(21)11-3-10-26-12-14-31-15-13-26/h1-2,4-9H,3,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGLQRNFKLVNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as 4-(3-(2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine or 1-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, are adenosine and benzodiazepine receptors A1. It also inhibits SK2, PIM, IkB kinases, and PDE4, PDE9, PDE10A phosphodiesterases.
Mode of Action
This compound interacts with its targets by serving as an antagonist. This means it binds to these receptors and inhibits their function, leading to changes in the cellular processes that these targets control.
Biochemical Pathways
The affected pathways primarily involve the signaling processes associated with the aforementioned targets. For instance, the inhibition of adenosine and benzodiazepine receptors A1 can affect neurological functions, as these receptors play crucial roles in the central nervous system. Similarly, the inhibition of various kinases and phosphodiesterases can disrupt multiple cellular processes, including cell growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological context. Given its wide range of targets, it can potentially influence various biological processes. For instance, it has been noted for its antiallergenic, antitumor, and anticonvulsant activities. Moreover, it has shown anticancer activity against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[4,5-b]quinoxaline scaffold is part of a broader family of nitrogen-containing heterocycles. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues with Imidazo[4,5-b]quinoxaline Core
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline (STL225394) Substituents: Benzodioxin and thiophene groups. Molecular Weight: 386.43 g/mol. Key Differences: The absence of a morpholine group reduces polarity compared to the target compound. Thiophene may enhance π-π stacking interactions, while benzodioxin could influence metabolic stability .
1-[(4-Bromobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine Substituents: Bromobenzyloxy and methoxyphenyl groups. Molecular Weight: 409.27 g/mol. Key Differences: The pyridine core (vs. The bromine atom may increase molecular weight and lipophilicity .
1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine Substituents: Isobutyl and dimethylamine groups. Biological Activity: Known to induce interferon production, suggesting immunomodulatory applications. The imidazo[4,5-c]quinoline core differs in ring fusion position, which may affect binding to biological targets .
Functional Analogues with Electron-Withdrawing Groups
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Substituents: Methyl and amino groups. Toxicity: Classified as a Group 2A carcinogen by IARC.
4-(4-(6-Bromo-7-(4-((5-Methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)phenyl)morpholine
- Substituents : Bromo, piperazine, and morpholine groups.
- Applications : Optimized as a kinase inhibitor. The morpholine-propyl chain in the target compound shares similarities, but the bromo and isoxazole groups in this analogue likely enhance target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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